Propionyl chloride

概述

描述

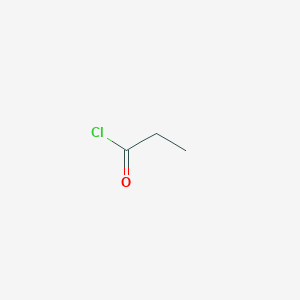

Propionyl chloride (C₃H₅ClO), also known as propanoyl chloride, is a colorless, volatile liquid with a pungent odor. It has a molecular weight of 92.52 g/mol, a boiling point of 80°C, and a density of 1.06 g/cm³ . The compound is highly reactive due to its acyl chloride functional group, making it a versatile reagent in organic synthesis. Key applications include:

- Pharmaceuticals: Synthesis of macrolide derivatives (e.g., 3"-O-propionylleucomycin A5) with enhanced antibacterial activity .

- Polymer Additives: Production of star-shaped antioxidants for polyolefins, improving thermal stability in polyethylene (LLDPE) and polypropylene (PP) .

- Agrochemicals: Intermediate in pesticide and dye manufacturing .

This compound reacts violently with water, alcohols, and amines, releasing hydrogen chloride (HCl) gas. It is highly flammable and requires stringent safety protocols, including the use of dry chemical extinguishers and avoidance of aqueous solutions .

准备方法

Phosphorus Trichloride-Mediated Chlorination

The reaction of propionic acid with phosphorus trichloride remains a cornerstone for laboratory-scale synthesis. The general equation is:

Reagents and Conditions

-

Molar Ratio : A 1:1.5 ratio of propionic acid to PCl₃ ensures complete conversion .

-

Catalyst : Anhydrous conditions are critical; traces of water hydrolyze PCl₃, reducing yield2.

-

Temperature : Room temperature (20–25°C) suffices, though exothermicity necessitates controlled addition2.

Procedural Details

In a 500 mL round-bottom flask, 140 mL of propionic acid is combined with 56 mL of PCl₃ under vigorous stirring2. A reflux condenser with an HCl scrubber mitigates gas release. Post-addition, the mixture is stirred for 2 hours, followed by fractional distillation under reduced pressure to isolate this compound (b.p. 80°C). This method achieves ~95% yield with 98% purity 2.

Thionyl Chloride-Based Synthesis

Thionyl chloride offers a milder alternative, particularly suited for small-scale batches. The reaction proceeds as:

Optimization Parameters

-

Catalyst : Dimethylformamide (DMF, 1.5% w/w) accelerates the reaction by generating an acylium ion intermediate .

-

Temperature : Maintaining 70–75°C prevents SOCl₂ decomposition while ensuring rapid kinetics .

-

Workup : Vacuum distillation removes excess SOCl₂ and byproducts, yielding 97% pure product .

Industrial Adaptation

A 250 mL reactor charged with propionic acid and DMF is heated to 75°C, followed by dropwise SOCl₂ addition. Post-reaction, the mixture is distilled at 50 mmHg, achieving 97% yield . This method’s scalability is limited by SOCl₂’s corrosivity and SO₂ emissions.

Phosgene Route for Bulk Production

Phosgene (COCl₂), though highly toxic, enables high-throughput synthesis:

Case Study

In a batch process, 24 g of propionic acid dissolved in 200 mL dichloromethane reacts with 30 g phosgene at 0–5°C. After refluxing, vacuum distillation yields 25 g (94.7%) of this compound .

Continuous-Flow Microchannel Reactor Systems

Recent patents disclose a two-stage continuous process using triphosgene (bis(trichloromethyl) carbonate) and heterogeneous catalysts .

Reactor Design

-

First Stage : A CuCl-loaded carbon foam microchannel reactor (25–30°C) facilitates triphosgene activation.

-

Second Stage : A ZnCl₂/SnCl₂-catalyzed reactor (30–40°C) completes this compound formation .

Operational Parameters

| Parameter | Value |

|---|---|

| Flow Rate (Stage 1) | 6–10 mL/min |

| Flow Rate (Stage 2) | 2× Stage 1 |

| Molar Ratio | 1.2:0.4:1 (Triphosgene:Acid) |

| Yield | 97.28% |

| Purity | 99.5% |

This system recycles unreacted intermediates, reducing waste and cost .

Comparative Analysis of Preparation Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| PCl₃ | PCl₃, Propionic Acid | 20–25 | 95 | 98 | Lab-Scale |

| SOCl₂ | SOCl₂, DMF | 70–75 | 97 | 98 | Pilot-Scale |

| COCl₂ | Phosgene, DMF | 0–5 | 95 | 99 | Industrial |

| Microchannel Reactor | Triphosgene, CuCl | 25–40 | 97.3 | 99.5 | Industrial |

Key Findings

化学反应分析

Types of Reactions: Propionyl chloride undergoes various types of reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.

Acylation Reactions: It is used in Friedel-Crafts acylation reactions to introduce the propionyl group into aromatic compounds.

Common Reagents and Conditions:

Alcohols: React with this compound in the presence of a base to form esters.

Amines: React with this compound to form amides.

Water: Hydrolyzes this compound to form propionic acid.

Major Products:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Carboxylic Acids: Formed from hydrolysis with water.

科学研究应用

Pharmaceutical Industry

Propionyl chloride is utilized as a propionylating reagent in the synthesis of various pharmaceutical compounds:

- Antiepileptic Drugs : It is involved in the production of methotrexate and methacholine, which are critical for managing epilepsy and other neurological disorders .

- Anti-Adrenaline Drugs : Methoxamine hydrochloride, used for treating hypotension during anesthesia, is synthesized using this compound .

- Anticancer Research : Recent studies have highlighted its role in synthesizing novel quinazolinone acetamides evaluated for anticancer properties .

Agricultural Applications

This compound serves as an intermediate in the production of plant growth regulators and pesticides:

- Pesticide Production : It is a precursor for the synthesis of propanil, a herbicide used to control weeds in rice cultivation .

- Plant Growth Regulators : Used in the synthesis of cyclic acid, which influences plant growth and development .

Organic Synthesis

The compound is widely employed as a reagent in organic chemistry:

- Alkylation Reagent : It facilitates the alkylation process in various organic reactions, enhancing the formation of complex molecules .

- Synthesis of Propionic Acid Derivatives : this compound is crucial in preparing derivatives such as propiophenone and other propionic acid esters .

Case Studies and Research Findings

作用机制

Propionyl chloride can be compared with other acyl chlorides such as acetyl chloride (CH₃COCl) and butyryl chloride (CH₃CH₂CH₂COCl):

Acetyl Chloride: Similar in reactivity but introduces an acetyl group instead of a propionyl group.

Butyryl Chloride: Similar in reactivity but introduces a butyryl group, which has a longer carbon chain than the propionyl group.

Uniqueness: this compound is unique in its ability to introduce the propionyl group, which is essential in the synthesis of various pharmaceuticals, pesticides, and other organic compounds .

相似化合物的比较

Propionyl chloride belongs to the acyl chloride family, which shares the general formula RCOCl. Below is a detailed comparison with structurally and functionally related compounds:

Pivaloyl Chloride (2,2-Dimethylpropanoyl Chloride)

- Molecular Formula : C₅H₉ClO

- Molecular Weight : 120.58 g/mol

- Key Features :

- Safety : Less volatile than this compound but equally corrosive.

α-Phenoxythis compound

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- Key Features: Phenoxy substituent enhances stability, making it less reactive toward nucleophiles . Employed in specialized organic reactions, such as synthesizing phenoxy-substituted esters.

- Safety : Similar flammability risks but lower acute toxicity due to reduced volatility.

Acryloyl Chloride (2-Propenoyl Chloride)

- Molecular Formula : C₃H₃ClO

- Molecular Weight : 90.51 g/mol

- Key Features :

- Safety: High risk of uncontrolled polymerization; requires inhibitors like hydroquinone during storage.

2-Chlorothis compound

- Molecular Formula : C₃H₄Cl₂O

- Molecular Weight : 142.97 g/mol

- Key Features: Additional chlorine atom at the α-position enhances electrophilicity, facilitating reactions with amines . Intermediate in herbicide synthesis (e.g., aryloxyphenoxypropionate derivatives).

- Safety : Higher toxicity due to chlorine substituents; requires rigorous respiratory protection.

Table 1: Comparative Properties of this compound and Analogues

生物活性

Furo[3,2-c]pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Furo[3,2-c]pyridine-2-carbonitrile features a fused ring system that combines a furan and pyridine moiety, with a nitrile functional group at the 2-position of the pyridine ring. This unique structure contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that derivatives of furo[3,2-c]pyridine-2-carbonitrile exhibit promising anticancer properties. For instance:

- Mechanism of Action : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as AKT1 and HER2, disrupting critical signaling pathways that promote tumor growth .

- Case Studies : In vitro studies have demonstrated that certain analogs induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values ranging from 0.025 μM to 0.250 μM, indicating potent activity against these malignancies .

Antimicrobial Activity

Furo[3,2-c]pyridine-2-carbonitrile also displays significant antimicrobial properties:

- In Vitro Efficacy : Compounds derived from furo[3,2-c]pyridine have shown efficacy against a range of pathogenic fungi and bacteria. For example, some derivatives were effective against Fusarium oxysporum and Botrytis cinerea, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .

- Mechanism : The antimicrobial action is believed to involve the disruption of cellular membranes or inhibition of essential metabolic pathways in microorganisms.

Synthesis and Derivatives

The synthesis of furo[3,2-c]pyridine-2-carbonitrile and its derivatives often involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : These reactions typically utilize starting materials like 2-furyl aldehydes and appropriate nitriles under acidic or basic conditions to yield the desired fused ring structure.

- Functionalization : Subsequent reactions can modify the compound to enhance biological activity or selectivity towards specific targets.

Comparative Analysis with Related Compounds

Furo[3,2-c]pyridine-2-carbonitrile can be compared with similar compounds such as furo[2,3-b]pyridine and pyridine-2-carbonitrile. The following table summarizes their biological activities:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| Furo[3,2-c]pyridine-2-carbonitrile | 0.025 - 0.250 μM | 6.25 μg/mL |

| Furo[2,3-b]pyridine | Varies by derivative | Moderate activity |

| Pyridine-2-carbonitrile | Limited data available | Low activity |

Research Findings

- Kinase Inhibition : Furo[3,2-c]pyridine derivatives have been identified as selective inhibitors of specific kinases involved in cancer progression. Studies highlight their potential as therapeutic agents targeting the Hedgehog signaling pathway .

- Natural Product Analogues : Some naturally occurring furocoumarins exhibit similar bioactivities and have been synthesized to explore their structure-activity relationships further. These compounds often show enhanced bioactivity compared to synthetic analogs due to their complex structures and natural origins .

常见问题

Q. (Basic) What are the optimal laboratory-scale synthesis methods for propionyl chloride, and how do reaction conditions influence yield?

This compound is synthesized via reactions between propionic acid and chlorinating agents like phosphorus trichloride (PCl₃), phosgene (COCl₂), or thionyl chloride (SOCl₂). The choice of reagent and reaction parameters significantly impacts yield:

- PCl₃ : Conducted at 40–50°C for 1 hour, yielding ~70–80% after distillation .

- Phosgene : Requires catalytic dialkylformamides at ~50°C, producing higher purity but necessitating strict control of toxic gas emissions .

- SOCl₂ : Offers milder conditions but may require longer reaction times.

Methodological Tip : Optimize stoichiometry (e.g., 1:1 molar ratio for acid:chlorinating agent) and monitor reaction progress via gas evolution (HCl/CO₂). Use inert atmospheres to prevent hydrolysis .

Q. (Basic) What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use NIOSH-approved respirators if local exhaust ventilation is unavailable .

- Storage : Store in sealed containers under dry, inert atmospheres (argon/nitrogen). Avoid contact with water, alcohols, or strong bases to prevent violent reactions .

- Spill Management : Neutralize spills with dry sodium bicarbonate, followed by ethanol rinsing. Never use water .

Methodological Tip : Implement a pre-experiment safety checklist, including verification of fume hood functionality and availability of neutralizing agents .

Q. (Advanced) How can researchers address contradictions in reported reaction yields when using this compound with different acylating agents?

Discrepancies in yields often arise from variations in substrate steric effects, solvent polarity, or trace moisture. For example:

- Steric Hindrance : Bulky substrates may reduce acylation efficiency. Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity .

- Moisture Control : Even 0.1% water can hydrolyze this compound. Employ molecular sieves or pre-dried solvents .

Methodological Tip : Conduct controlled experiments with systematic parameter variation (temperature, solvent, drying agents) and use statistical tools (e.g., ANOVA) to identify significant factors .

Q. (Advanced) What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- IR/Raman Spectroscopy : Identify characteristic C=O stretching (~1800 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹). Compare with computational spectra (DFT) for validation .

- NMR : ¹³C NMR shows the carbonyl carbon at ~170–175 ppm. ¹H NMR of derivatives (e.g., propionyl esters) reveals splitting patterns due to adjacent electronegative groups .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives, as demonstrated in halogen-substituted chromone studies .

Methodological Tip : Cross-validate spectral data with computational simulations (e.g., Gaussian software) to confirm assignments .

Q. (Advanced) What methodologies are recommended for assessing the chronic toxicological effects of this compound given limited existing data?

Current data gaps (e.g., carcinogenicity, reproductive toxicity) necessitate:

- In Vitro Models : Use human cell lines (e.g., HepG2) to assess cytotoxicity and genotoxicity via MTT assays or comet assays .

- In Silico Studies : Apply QSAR models to predict toxicity endpoints based on structural analogs .

- Literature Meta-Analysis : Review structurally related acyl chlorides (e.g., acetyl chloride) to infer potential hazards .

Methodological Tip : Follow OECD guidelines for toxicity testing and document all protocols for regulatory compliance .

Q. (Basic) How should this compound be stored and handled to prevent hazardous reactions?

- Incompatible Substances : Segregate from oxidizers (e.g., peroxides), bases, and alcohols. Use dedicated storage cabinets .

- Moisture Prevention : Store under inert gas with desiccants (e.g., silica gel). Monitor container integrity monthly .

Methodological Tip : Label containers with hazard symbols (flammable, corrosive) and maintain a log of storage conditions .

Q. (Advanced) How can computational chemistry methods (e.g., DFT) be applied to study the reactivity of this compound in novel synthetic pathways?

- Reaction Mechanisms : Use DFT to map energy profiles for nucleophilic acyl substitution, identifying transition states and intermediates .

- Solvent Effects : Simulate solvent interactions (e.g., dielectric constant) to predict reaction rates in different media .

Methodological Tip : Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. (Advanced) What strategies ensure reproducibility in experiments involving this compound, particularly in moisture-sensitive reactions?

- Strict Drying Protocols : Reflux solvents over calcium hydride or distill before use.

- Quality Control : Characterize this compound purity via GC-MS or titration before critical reactions .

- Documentation : Record environmental conditions (humidity, temperature) and reagent batch numbers .

Methodological Tip : Use internal standards (e.g., deuterated compounds) in NMR to verify reaction consistency .

属性

IUPAC Name |

propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWZRACFZGVKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Record name | PROPIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058819 | |

| Record name | Propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propionyl chloride appears as a colorless liquid with a pungent odor. Corrosive and very irritating to skin and eyes. Used to make other chemicals., Liquid with a pungent odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | PROPIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

80 °C | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

54 °F (NFPA, 2010), 54 °F (12 °C) | |

| Record name | PROPIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ether | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0646 g/cu cm at 20 °C | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.2 (Air = 1) | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

79-03-8 | |

| Record name | PROPIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB6VL5OMB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94 °C | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。